4-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
4-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a benzamide moiety. The molecule contains two nitro (-NO₂) substituents: one on the benzamide ring (4-nitrobenzamide) and another on the phenyl group attached to the thienopyrazole scaffold.
Properties
IUPAC Name |
4-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O5S/c24-18(11-1-3-13(4-2-11)22(25)26)19-17-15-9-29-10-16(15)20-21(17)12-5-7-14(8-6-12)23(27)28/h1-8H,9-10H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRLNMCOODQFDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyrazole precursors under controlled conditions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The nitro groups are usually introduced through nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are essential to monitor the product’s purity and structural integrity .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonated derivatives
Scientific Research Applications
Medicinal Chemistry
Potential Pharmacophore
This compound exhibits significant potential as a pharmacophore in drug design due to its unique structural features. The presence of nitro groups and thieno[3,4-c]pyrazole moiety suggests that it may interact with biological targets effectively, potentially leading to therapeutic applications. Research indicates that compounds with similar structures have been investigated for their anticancer properties and as inhibitors for various enzymes involved in disease processes .
Antiviral Activity
Recent studies have explored the antiviral properties of related compounds. For instance, derivatives of pyrazole have shown effectiveness against reverse transcriptase enzymes, indicating that modifications to the thieno[3,4-c]pyrazole structure could yield potent antiviral agents . This opens avenues for further research into the compound's efficacy against viral infections.
Materials Science
Development of Novel Materials
In materials science, the unique electronic properties of the thieno[3,4-c]pyrazole framework can be exploited to develop new materials with specific optical and electronic characteristics. Research into similar compounds has demonstrated their utility in organic electronics and photonic devices . The incorporation of this compound into polymer matrices could enhance the performance of conductive or semiconductive materials.
Biological Research
Biological Interactions
The compound's interactions with biological molecules are of considerable interest. Investigations into its binding affinities and mechanisms of action could reveal insights into its therapeutic potential. For example, studies have shown that compounds with similar structures can modulate signaling pathways crucial for cell proliferation and survival .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study on Antiviral Agents | Compounds similar to 4-nitro-N-(2-(4-nitrophenyl)-...) were effective against HIV reverse transcriptase | Suggests potential for developing antiviral therapies |
| Investigation of Electronic Properties | Thieno[3,4-c]pyrazole derivatives demonstrated enhanced conductivity | Opens pathways for advanced material applications |
| Biological Activity Assessment | Nitro-substituted pyrazoles showed significant anticancer activity | Highlights potential as a lead compound in cancer therapy |
Mechanism of Action
The mechanism of action of 4-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein structures .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound share the thieno[3,4-c]pyrazole backbone but differ in substituents on the benzamide or phenyl rings. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Electronic Effects: The target compound’s dual nitro groups create pronounced electron-deficient aromatic systems, favoring charge-transfer interactions or binding to electron-rich biological targets. In contrast, the trifluoromethyl analog (CF₃) provides weaker electron withdrawal but greater metabolic stability .
Steric and Solubility Considerations :
- The bromo- and methyl-substituted analog () introduces steric hindrance, which may hinder binding to compact active sites but enhance crystallinity for structural studies .
- The CF₃ group balances lipophilicity and polarity, often a desirable trait in drug design .
The nitro groups’ strong electron density would aid in phasing and density map interpretation .
Biological Activity
4-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound notable for its potential biological activities. Its structure includes a thieno[3,4-c]pyrazole core, which is associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This formula indicates the presence of multiple functional groups that may contribute to its biological activity. The nitrophenyl substituent is particularly significant as nitro groups often enhance the reactivity and biological interactions of organic molecules.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the Thieno-Pyrazole Core : Cyclization reactions under acidic or basic conditions.
- Nitration : Introduction of the nitrophenyl group using nitrating agents like nitric acid.
- Amidation : Reaction with benzoyl chloride to form the final amide structure.
Anticancer Activity
Research indicates that compounds with similar thieno-pyrazole structures exhibit significant anticancer properties. For example, derivatives have shown activity against various cancer cell lines by inhibiting crucial enzymes involved in tumor growth. The mechanism often involves the inhibition of pathways such as BRAF(V600E) and Aurora-A kinase, which are critical in cell proliferation and survival .
| Compound | IC50 (µM) | Targeted Pathway |
|---|---|---|
| This compound | TBD | BRAF(V600E), Aurora-A |
| Similar Thieno-Pyrazole Derivative | 10–20 | EGFR |
Antimicrobial Activity
The compound has been evaluated for antimicrobial properties against various pathogens. Initial studies suggest it may interact with bacterial membranes or inhibit key metabolic pathways within microbial cells .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| E. coli | TBD | Membrane disruption |
| S. aureus | TBD | Enzyme inhibition |
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting nitric oxide synthase (NOS). This suggests that this compound may also reduce inflammation in various models .
Case Studies
- In Vitro Studies : A study on related thieno-pyrazole derivatives showed significant inhibition of tumor cell lines (GI50 values ranging from 10^-5 to 10^-6 M), indicating potential for further development in cancer therapy .
- Animal Models : In vivo studies are necessary to validate the efficacy and safety profile of this compound. Preliminary results from similar compounds indicate promising results in reducing tumor size and improving survival rates in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
